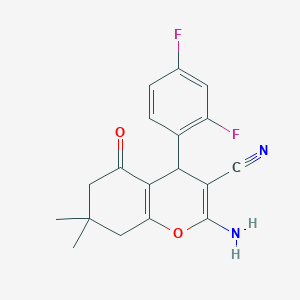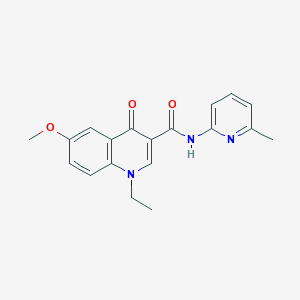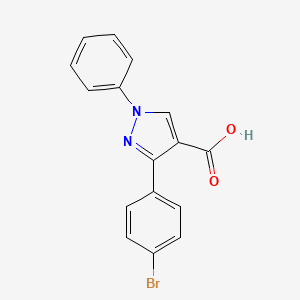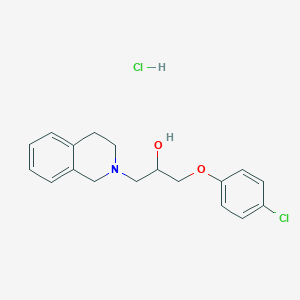![molecular formula C23H16ClFN2O4 B5157362 (2E)-3-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)prop-2-enenitrile](/img/structure/B5157362.png)
(2E)-3-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)prop-2-enenitrile is a complex organic compound with a unique structure that includes various functional groups such as chloro, methoxy, nitrobenzyl, and fluorophenyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)prop-2-enenitrile typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:
Formation of the Nitrobenzyl Intermediate: The initial step involves the nitration of benzyl compounds to introduce the nitro group.
Methoxylation and Chlorination:
Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is crucial in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The chloro and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Solvents like toluene and methanol are often used to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amine derivative.
Scientific Research Applications
(2E)-3-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)prop-2-enenitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include those with structural similarities, such as:
- (2E)-3-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(3-chlorophenyl)prop-2-enenitrile
- (2E)-3-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(3-bromophenyl)prop-2-enenitrile
Uniqueness
The uniqueness of (2E)-3-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)prop-2-enenitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-3-[3-chloro-5-methoxy-4-[(3-nitrophenyl)methoxy]phenyl]-2-(3-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN2O4/c1-30-22-11-16(8-18(13-26)17-5-3-6-19(25)12-17)10-21(24)23(22)31-14-15-4-2-7-20(9-15)27(28)29/h2-12H,14H2,1H3/b18-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNIOLBODIAECA-LSCVHKIXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=CC(=CC=C2)F)Cl)OCC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC(=CC=C2)F)Cl)OCC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5157295.png)
![N-(3,4-dimethylphenyl)-2-[(5E)-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5157302.png)
![ETHYL 4-AMINO-2-[({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5157310.png)

![N-(4-butylphenyl)-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}acetamide](/img/structure/B5157321.png)
![2-[(4-methoxyphenoxy)methyl]-N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5157332.png)
![Ethyl 4-(2,5-dioxo-3-{[2-(4-sulfamoylphenyl)ethyl]amino}pyrrolidin-1-yl)benzoate](/img/structure/B5157334.png)
![5-(2-nitrophenyl)-N-[3-(pentanoylamino)phenyl]furan-2-carboxamide](/img/structure/B5157337.png)


![3-CHLORO-5-PHENYL-7-(TRIFLUOROMETHYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B5157370.png)
![8-(4-phenylmethoxyphenyl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one](/img/structure/B5157378.png)
